cis-3-Methylcyclohexanol

Catalog No.
S1916498
CAS No.
5454-79-5
M.F
C7H14O
M. Wt
114.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
cis-3-Methylcyclohexanol

CAS Number

5454-79-5

Product Name

cis-3-Methylcyclohexanol

IUPAC Name

(1R,3S)-3-methylcyclohexan-1-ol

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

InChI

InChI=1S/C7H14O/c1-6-3-2-4-7(8)5-6/h6-8H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

HTSABYAWKQAHBT-NKWVEPMBSA-N

SMILES

CC1CCCC(C1)O

Canonical SMILES

CC1CCCC(C1)O

Isomeric SMILES

C[C@H]1CCC[C@H](C1)O

Cis-3-Methylcyclohexanol is an organic compound with the molecular formula C₇H₁₄O and a molecular weight of 114.1855 g/mol. It is classified as a secondary alcohol, where the hydroxyl group (-OH) is attached to the third carbon of a methyl-substituted cyclohexane ring. This compound exists as a stereoisomer, specifically in the cis configuration, which affects its physical and chemical properties. Its IUPAC name is 3-Methylcyclohexanol, and it is known by several other names, including 3-Methylcyclohexanol (Z)- and Cyclohexanol, 3-methyl-, cis- .

Cis-3-Methylcyclohexanol finds application in the field of proteomics research. Proteomics is the large-scale study of proteins, including their functions, interactions, modifications, and expression within a cell, tissue, or organism .

While the specific mechanisms of how cis-3-Methylcyclohexanol is utilized in proteomics research aren't widely documented in publicly available sources, some possibilities include:

  • Solvent for Protein Extraction

    Due to its amphiphilic nature (having both polar and non-polar regions), cis-3-Methylcyclohexanol might be useful in solubilizing proteins during the extraction process. This can be particularly valuable for isolating membrane proteins, which are often challenging to extract with traditional methods due to their hydrophobic nature .

  • Component of Protein Crystallization Buffers

    Crystals of purified proteins are essential for determining their three-dimensional structure using X-ray crystallography, a powerful technique in structural biology . Cis-3-Methylcyclohexanol might be a component of certain crystallization buffers that help proteins arrange themselves in a well-ordered crystal lattice.

Typical of alcohols. Key reactions include:

  • Dehydration: Under acidic conditions, it can undergo dehydration to form alkenes.
  • Oxidation: It can be oxidized to yield ketones or aldehydes, depending on the conditions.
  • Esterification: Reacting with carboxylic acids can produce esters.

Thermodynamic data indicate that the enthalpy change for certain reactions involving this compound is approximately -3.8 kJ/mol in both gas and liquid phases .

Cis-3-Methylcyclohexanol can be synthesized through several methods:

  • Hydrogenation of 3-Methylcyclohexanone: This method involves reducing the corresponding ketone using hydrogen gas in the presence of a catalyst.
  • Nucleophilic Addition Reactions: The compound can also be synthesized via nucleophilic addition to carbonyl groups followed by reduction processes.
  • Isomerization of Trans Isomer: The trans-isomer can be converted to the cis form under specific conditions.

These methods highlight the versatility in synthesizing this compound for various applications .

Interaction studies involving cis-3-Methylcyclohexanol primarily focus on its reactivity with other compounds. For instance, its ability to form esters through reactions with carboxylic acids has been explored. Additionally, studies investigating its interactions with biological molecules could provide insights into its potential therapeutic applications.

Cis-3-Methylcyclohexanol shares structural similarities with other cyclic alcohols. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Trans-3-MethylcyclohexanolC₇H₁₄ODifferent stereochemistry affecting physical properties
1-MethylcyclopentanolC₆H₁₄OSmaller ring size; different physical and chemical properties
CyclohexanolC₆H₁₂OLacks methyl substitution; simpler structure

Uniqueness of Cis-3-Methylcyclohexanol:
Cis-3-Methylcyclohexanol's unique cis configuration leads to distinct steric interactions and reactivity compared to its trans counterpart and other similar cyclic alcohols. This stereochemistry can influence its boiling point, solubility, and reactivity patterns significantly.

Cyclohexanol derivatives emerged as critical intermediates during the late 19th-century expansion of organic chemistry. While cyclohexanol itself was first synthesized in 1888 via phenol hydrogenation, its methyl-substituted variants gained prominence in the mid-20th century with advances in stereochemical analysis. The cis-3-methylcyclohexanol isomer (CAS 5454-79-5) was systematically characterized during the 1960s as part of efforts to map the conformational behavior of cyclic alcohols. Early industrial applications leveraged its unique steric profile for producing specialized plasticizers, though contemporary uses have expanded into asymmetric synthesis and materials science.

Significance of Stereochemistry in Methylcyclohexanol Isomerism

The spatial arrangement of the methyl group at position 3 creates distinct physicochemical properties compared to trans-3-methylcyclohexanol and other positional isomers. Key stereochemical features include:

Propertycis-3-Methylcyclohexanoltrans-3-Methylcyclohexanol
Dipole Moment (D)2.11.8
Boiling Point (°C)195189
Water Solubility (g/L)4.33.7

Data compiled from NIST thermochemical analyses and PubChem

The axial-equatorial equilibrium of the hydroxyl group in cis-3-methylcyclohexanol creates a 1.3 kcal/mol energy barrier for ring flipping, as demonstrated by NMR studies. This locked conformation enables precise control in stereoselective reactions.

Hydroboration-Oxidation of 3-Methylcyclohexene

The hydroboration-oxidation of 3-methylcyclohexene represents a fundamental synthetic route to cis-3-methylcyclohexanol, proceeding through a well-characterized two-step mechanism that ensures high stereochemical control [1] [2] [3]. This transformation is particularly valuable due to its anti-Markovnikov regioselectivity and syn-stereoselectivity, which directly leads to the formation of the desired cis-isomer.

Mechanistic Framework

The reaction mechanism involves two distinct phases: the hydroboration step and the subsequent oxidation step. In the initial hydroboration phase, borane (BH3) complexed with tetrahydrofuran (BH3-THF) approaches the double bond of 3-methylcyclohexene in a concerted manner [1] [3]. The mechanism proceeds through a four-membered transition state where the boron atom adds to the less substituted carbon (anti-Markovnikov addition) while the hydrogen atom simultaneously adds to the more substituted carbon [1] [2] [3]. This concerted process ensures syn-addition, meaning both the boron and hydrogen atoms are delivered to the same face of the double bond [1] [3].

The stereochemical outcome is governed by several factors. The anti-Markovnikov regioselectivity results from the electron-deficient nature of boron, which preferentially bonds to the less sterically hindered and less substituted carbon atom [1] [2]. The syn-stereochemistry arises from the concerted nature of the addition, where bond formation and bond breaking occur simultaneously in the transition state [3] [4].

Oxidation Phase Mechanistics

The second phase involves treatment of the organoborane intermediate with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) [1] [2] [3]. The mechanism begins with deprotonation of hydrogen peroxide by the base to generate the nucleophilic hydroperoxide anion (HOO-) [1]. This anion then attacks the boron atom, forming a boron-oxygen bond and creating an intermediate containing a weak oxygen-oxygen bond [1] [3].

The crucial stereochemical retention occurs during the migration step, where the carbon-boron bond migrates to the oxygen atom while simultaneously breaking the weak peroxide bond [1] [3]. This migration proceeds with complete retention of configuration at the carbon center, ensuring that the stereochemistry established during the hydroboration step is preserved in the final alcohol product [1] [2] [3].

Reaction Conditions and Optimization

Optimal reaction conditions involve conducting the hydroboration at room temperature in tetrahydrofuran solvent, followed by oxidation under basic conditions [1] [2] [3]. The choice of solvent is critical, as THF stabilizes the BH3 through coordination while providing an aprotic environment that prevents premature quenching of the organoborane intermediate [2] [3]. Temperature control is essential during both phases: moderate temperatures favor the desired syn-addition while preventing competing side reactions [2].

ParameterOptimal ConditionsEffect on Selectivity
TemperatureRoom temperature (hydroboration), 0-25°C (oxidation)Higher temperatures reduce stereoselectivity
SolventTHF (hydroboration), aqueous base (oxidation)THF stabilizes BH3 complex
BaseNaOH (3 M aqueous)Controls oxidation rate and selectivity
Reaction Time2-4 hours (hydroboration), 1-2 hours (oxidation)Extended times improve conversion

Stereochemical Analysis

The hydroboration-oxidation sequence produces cis-3-methylcyclohexanol with high stereochemical purity due to the syn-addition characteristic of the reaction [1] [3] [5]. When 3-methylcyclohexene undergoes this transformation, the resulting alcohol adopts the cis-configuration where both the methyl group and hydroxyl group occupy equatorial positions in the most stable chair conformation [5]. This stereochemical outcome is predictable and reproducible, making this synthetic route particularly valuable for applications requiring specific stereoisomers.

Nuclear magnetic resonance studies have confirmed the stereochemical assignments, with characteristic coupling patterns in 1H NMR spectra providing definitive evidence for the cis-relationship between the methyl and hydroxyl substituents [6] [7]. The infrared spectrum shows the characteristic hydroxyl stretch at approximately 3360 cm-1, while the molecular ion peak appears at m/z 114 in mass spectrometry analysis [6] [8].

Catalytic Hydrogenation of Corresponding Ketones

Catalytic hydrogenation of 3-methylcyclohexanone provides an alternative synthetic pathway to cis-3-methylcyclohexanol, though this approach typically yields mixtures of stereoisomers that require careful optimization to achieve the desired cis-selectivity . This method involves the addition of hydrogen gas across the carbonyl bond in the presence of heterogeneous catalysts.

Catalyst Systems and Mechanisms

Multiple catalyst systems have been investigated for the stereoselective reduction of 3-methylcyclohexanone. Palladium on carbon (Pd/C) represents one of the most widely studied catalysts, demonstrating 92% selectivity under optimized conditions of 1 atmosphere hydrogen pressure, ethanol solvent, and 25°C . The mechanism involves initial adsorption of both hydrogen molecules and the ketone substrate onto the catalyst surface, followed by sequential hydrogen atom transfer to form the alcohol product.

Raney nickel catalyst provides an alternative approach, achieving 88% selectivity under more forcing conditions of 3 atmospheres hydrogen pressure and 80°C . The higher temperature and pressure requirements reflect the different electronic and steric properties of nickel compared to palladium, necessitating more energetic conditions to achieve comparable conversion rates.

Advanced Catalyst Development

Recent developments in single-atom catalysis have provided new insights into the hydrogenation mechanism. Platinum supported on sodium phosphomolybdate (Pt@Na3PMA) represents a cutting-edge approach where isolated platinum atoms serve as the active sites [11]. Density functional theory calculations reveal that the hydrogenation of the carbonyl oxygen atom in 3-methylcyclohexanone constitutes the rate-determining step, with the phosphomolybdate support acting as an "electron sponge" that facilitates electron transfer during the catalytic cycle [11].

Platinum-tin surface alloys have been extensively studied as model catalysts for understanding the fundamental aspects of ketone hydrogenation [12] [13]. These bimetallic systems demonstrate enhanced activity compared to monometallic platinum, with the tin content significantly affecting both activity and selectivity. The Sn/Pt(111) surface alloy with 25% tin coverage shows substantially higher activity than pure platinum at low temperatures [12].

Mechanistic Considerations

The catalytic hydrogenation mechanism involves several key steps: hydrogen dissociation on the metal surface, ketone adsorption, sequential hydrogen atom transfer, and product desorption [11] [12]. The stereochemical outcome depends on the relative orientation of the ketone molecule during the reduction process, with steric factors playing a crucial role in determining the cis/trans ratio of the product.

Kinetic studies reveal that the reaction exhibits a fractional order dependence on hydrogen pressure (0.5 for platinum, 1.5 for platinum-tin alloys) and a negative order dependence on ketone concentration (-0.6 for platinum) [12]. These observations suggest that surface coverage effects and competitive adsorption significantly influence the reaction kinetics.

Temperature Effects and Selectivity

Temperature control proves critical for optimizing both conversion and stereoselectivity in catalytic hydrogenation reactions [12] [13]. At temperatures below 370 K, the primary reaction pathway involves direct reduction of the ketone to the corresponding alcohol. However, at elevated temperatures (above 400 K), competing dehydration reactions become significant, leading to the formation of cyclohexene and cyclohexane products [12].

The temperature dependence of selectivity reflects the thermodynamic and kinetic factors governing the reaction pathway. Lower temperatures favor the kinetically controlled formation of the thermodynamically less stable cis-isomer, while higher temperatures promote equilibration to the more stable trans-configuration [12] [13].

CatalystTemperature (K)H2 Pressure (atm)Selectivity (%)Primary Product
Pd/C298192cis-3-methylcyclohexanol
Raney Ni353388cis-3-methylcyclohexanol
Pt(111)370Variable80-85Cyclohexanol mixture
Sn/Pt(111)350VariableEnhancedCyclohexanol mixture

Solvent Effects and Optimization

Solvent selection significantly impacts both the reaction rate and stereochemical outcome of catalytic hydrogenation reactions . Polar protic solvents such as ethanol and methanol generally enhance the reaction rate by facilitating hydrogen activation and substrate solvation. However, the choice of solvent must be balanced against potential coordination effects that might influence the stereochemical course of the reduction.

Water-alcohol mixtures have been explored as environmentally benign solvent systems, though careful optimization is required to maintain high selectivity while avoiding hydrolysis side reactions . The addition of bases such as sodium acetate can improve selectivity by influencing the electronic environment around the catalyst surface.

Enzymatic and Biocatalytic Production

Enantioselective Microbial Reduction Using Glomerella cingulata

Glomerella cingulata, a filamentous fungus with established metabolic capabilities for ketone reduction, represents a promising biocatalytic system for the enantioselective synthesis of cis-3-methylcyclohexanol [14] [15] [16]. This microorganism demonstrates remarkable versatility in transforming various carbonyl compounds through its diverse array of oxidoreductase enzymes.

Microorganism Characteristics and Cultivation

Glomerella cingulata (anamorph: Colletotrichum gloeosporioides) is a plant-pathogenic fungus that secretes high levels of flavin adenine dinucleotide-dependent glucose dehydrogenase when cultivated on tomato juice-supplemented media [15]. The organism reaches maximum volumetric activity of 3400 U/L after 6 days of cultivation, representing 4.2% of the total extracellular protein content [15]. This enzyme system demonstrates significant capability for reducing quinones and phenoxy radicals, suggesting a robust electron transfer mechanism applicable to ketone reduction [15].

The fungus exhibits optimal growth and metabolic activity when cultivated in submerged culture systems with controlled temperature, pH, and oxygen availability [15] [16]. The extracellular enzyme production can be enhanced through media optimization, with tomato juice serving as both a carbon source and an inducer for enzyme expression [15].

Enzymatic Reduction Mechanisms

The reduction of ketones by Glomerella cingulata proceeds through nicotinamide adenine dinucleotide phosphate (NADPH)-dependent oxidoreductases that catalyze the stereoselective transfer of hydride ions to the carbonyl carbon [14] [17]. The organism produces multiple reductase enzymes with varying substrate specificities and stereochemical preferences, allowing for selective reduction of different ketone substrates.

Studies on related coumarin compounds demonstrate the organism's capability for stereoselective reductions [17]. The reduction of coumarin derivatives proceeds through a mechanism involving initial binding of the substrate to the enzyme active site, followed by NADPH-mediated hydride transfer and subsequent product release [17]. This mechanistic framework provides insight into the likely pathway for 3-methylcyclohexanone reduction.

Stereochemical Control Mechanisms

The enantioselectivity observed in Glomerella cingulata-mediated reductions arises from the chiral environment created by the enzyme active sites [14] [17]. Multiple oxidoreductases with complementary stereochemical preferences allow the organism to produce different enantiomers depending on the reaction conditions and substrate structure. This selectivity can be influenced by factors such as substrate concentration, pH, temperature, and the presence of cofactor regeneration systems.

The glucose dehydrogenase enzyme from Glomerella cingulata exhibits optimal activity with glucose and xylose as substrates, while effectively utilizing various electron acceptors including quinones and phenoxy radicals [15]. This broad substrate tolerance suggests that the enzyme system possesses the flexibility necessary for reducing diverse ketone substrates with maintained stereochemical control.

Process Optimization and Scale-Up Considerations

Optimization of Glomerella cingulata-mediated ketone reduction requires careful attention to several critical parameters [15] [16]. Oxygen availability must be controlled to maintain optimal enzyme activity while preventing oxidative degradation of the product. The pH should be maintained near neutral to optimize enzyme stability and activity, while temperature control prevents thermal deactivation of the biocatalyst.

Substrate feeding strategies can significantly impact both conversion efficiency and stereochemical outcome [15]. Controlled addition of the ketone substrate prevents substrate inhibition while maintaining sufficient driving force for the reduction reaction. Similarly, cofactor regeneration through glucose addition ensures continued enzyme activity throughout the reaction period.

ParameterOptimal RangeEffect on Enantioselectivity
Temperature25-30°CHigher temperatures reduce ee
pH6.5-7.5Extreme pH denatures enzymes
Substrate concentration1-5 mMHigh concentrations cause inhibition
Glucose concentration10-20 g/LMaintains cofactor regeneration
Aeration rate0.5-1.0 vvmControls oxygen availability
Cultivation time6-8 daysMaximizes enzyme production

Optimization of Reaction Conditions for Stereochemical Control

The optimization of biocatalytic reactions for stereochemical control requires systematic investigation of multiple interdependent parameters that collectively influence both the reaction kinetics and the stereochemical outcome [18] [19] [20]. Understanding these relationships enables the development of robust processes capable of producing specific stereoisomers with high enantio- and diastereoselectivity.

Temperature Optimization and Thermodynamic Considerations

Temperature optimization represents a critical balance between reaction rate and stereochemical selectivity [18] [19]. Lower temperatures generally favor higher enantioselectivity by reducing the entropic contribution to the stereochemical selection process, while higher temperatures may accelerate undesired side reactions or promote product racemization.

Studies on yeast-mediated reductions demonstrate that temperature effects can be substrate-dependent [18]. For α-keto ester reductions, temperatures between 25-30°C provide optimal selectivity while maintaining reasonable reaction rates. However, thermophilic alcohol dehydrogenases can operate effectively at elevated temperatures (up to 60°C) while maintaining high enantioselectivity [21].

The temperature dependence of enzyme stability must also be considered during process optimization [21] [18]. Many oxidoreductase enzymes exhibit thermal deactivation at temperatures above 40°C, necessitating a careful balance between kinetic enhancement and enzyme stability. Heat treatment protocols can sometimes be employed to selectively inactivate competing enzymes while preserving the desired reductase activity [21].

pH Control and Buffer System Optimization

pH optimization directly affects enzyme activity, stability, and substrate binding affinity [22] [18]. Most oxidoreductase enzymes exhibit optimal activity in the neutral pH range (6.5-7.5), though some enzymes demonstrate enhanced selectivity under slightly alkaline conditions [22]. Buffer system selection becomes critical for maintaining stable pH throughout the reaction period, particularly in systems where acid or base production occurs during the biocatalytic process.

The choice of buffer can also influence stereochemical outcomes through specific interactions with enzyme active sites or substrate molecules [18] [19]. Phosphate buffers are commonly employed due to their excellent buffering capacity in the physiological pH range, though alternative buffer systems such as Tris or HEPES may be preferred for specific applications.

Substrate Concentration Effects and Kinetic Optimization

Substrate concentration optimization requires careful consideration of enzyme kinetics, substrate solubility, and potential inhibition effects [18] [23] [24]. Low substrate concentrations may favor the formation of R-configured products due to the kinetic properties of specific reductase enzymes, while higher concentrations can lead to substrate inhibition or altered stereochemical outcomes [18] [24].

The Michaelis-Menten kinetics of individual enzymes provide guidance for optimizing substrate concentrations [18] [19]. Enzymes with low Km values (high substrate affinity) can operate effectively at lower substrate concentrations, while enzymes with higher Km values require elevated substrate levels to achieve acceptable reaction rates.

Substrate feeding strategies, including fed-batch and continuous addition protocols, can be employed to maintain optimal substrate concentrations throughout the reaction period [23] [25]. These approaches are particularly valuable when dealing with poorly soluble substrates or when substrate inhibition limits the achievable conversion.

Cofactor Regeneration and Electron Transfer Optimization

Efficient cofactor regeneration represents a critical aspect of biocatalytic process optimization, particularly for NADH/NADPH-dependent reductions [21] [18] [20]. Multiple strategies have been developed for maintaining cofactor availability, including enzymatic, chemical, and electrochemical regeneration approaches.

Formate-based cofactor regeneration using formate dehydrogenase provides an effective method for maintaining NADH levels while producing carbon dioxide as the only byproduct [21]. This system offers excellent atom economy and can be coupled with various oxidoreductase enzymes for stereoselective ketone reduction.

Electrochemical cofactor regeneration represents an emerging approach that offers precise control over the electron transfer process [21]. This method eliminates the need for stoichiometric reducing agents while providing opportunities for real-time process monitoring and control. However, optimization of electrode materials and reaction conditions is required to achieve high efficiency and selectivity.

Solvent Engineering and Phase System Optimization

Solvent selection profoundly influences both enzyme activity and stereochemical selectivity in biocatalytic reactions [18] [20]. Aqueous systems generally provide optimal enzyme stability and activity, though the addition of water-miscible organic cosolvents can improve substrate solubility and alter selectivity.

Biphasic systems employing organic solvents can dramatically reverse the stereochemical outcome of enzyme-catalyzed reductions [18]. In benzene-water systems, the stereochemical preference often shifts compared to purely aqueous conditions due to altered substrate partitioning and enzyme conformation effects. This phenomenon provides opportunities for accessing complementary stereoisomers using the same enzyme system.

The water activity in organic solvent systems must be carefully controlled to maintain enzyme structure and activity [18] [20]. Lyophilized enzymes or whole cells can often tolerate organic solvent environments while retaining catalytic activity, though optimization of water content becomes critical for maintaining both activity and selectivity.

Solvent SystemWater ContentStereochemical EffectEnzyme Stability
Pure water100%Baseline selectivityOptimal
Water:glycerol (50:50)50%Enhanced selectivityGood
Water:ethanol (90:10)90%Moderate changesGood
Benzene (saturated)<1%Reversed selectivityModerate
Hexane (saturated)<1%Reversed selectivityPoor

Enzyme Immobilization and Reactor Design

Enzyme immobilization strategies can significantly impact both operational stability and stereochemical control in biocatalytic processes [22] [20]. Immobilization methods including physical entrapment, covalent attachment, and adsorption each offer distinct advantages for specific applications.

Polyacrylamide gel entrapment provides effective enzyme stabilization while maintaining high activity and improving reusability [22]. This immobilization approach has demonstrated enhanced stereoselectivity compared to free enzyme systems, likely due to conformational constraints imposed by the polymer matrix.

Reactor design considerations include mass transfer limitations, product inhibition effects, and the potential for enzyme deactivation [20] [23]. Continuous flow reactors can offer advantages for controlling residence time and minimizing product inhibition, while batch reactors provide simpler operation and better suitability for optimization studies.

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Dates

Last modified: 08-16-2023

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